molecular formula C7H8N4 B6522676 3-(dimethylamino)pyrazine-2-carbonitrile CAS No. 138560-55-1

3-(dimethylamino)pyrazine-2-carbonitrile

Cat. No.: B6522676
CAS No.: 138560-55-1
M. Wt: 148.17 g/mol
InChI Key: XMRUSHWZTHNMHS-UHFFFAOYSA-N
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Description

3-(Dimethylamino)pyrazine-2-carbonitrile is a heterocyclic organic compound featuring a pyrazine core substituted with a dimethylamino group at the 3-position and a cyano group at the 2-position. This structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Pyrazine derivatives are widely studied for their roles as kinase inhibitors, antimicrobial agents, and building blocks in organic synthesis .

Properties

IUPAC Name

3-(dimethylamino)pyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-11(2)7-6(5-8)9-3-4-10-7/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRUSHWZTHNMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CN=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)pyrazine-2-carbonitrile typically involves the reaction of 3-chloropyrazine-2-carbonitrile with dimethylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction. The reaction conditions often include refluxing the reactants in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Nucleophilic substitution: The dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation can be employed.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as azido or thiol-substituted pyrazines.

    Oxidation: N-oxides of this compound.

    Reduction: Amino derivatives of the compound.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)pyrazine-2-carbonitrile depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes, such as kinases. The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the modulation of various cellular pathways, including those involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Amino-Substituted Pyrazine-2-carbonitriles

Compound Name Substituent at 3-Position Molecular Weight (g/mol) Key Properties/Biological Activity Reference
3-(Ethylamino)pyrazine-2-carbonitrile Ethylamino 160.17 Moderate lipophilicity; used in heterocyclic synthesis; antibacterial activity
5-[(8-Chloroisoquinolin-3-yl)amino]-3-[1-(dimethylamino)propan-2-yloxy]pyrazine-2-carbonitrile Dimethylamino-propan-2-yloxy 382.8 Chk1 inhibitor; targets DNA damage response pathways
3-(Methylsulfanyl)pyrazine-2-carbonitrile Methylsulfanyl 151.20 Enhanced electrophilicity due to sulfur; used in agrochemical intermediates

Key Insights :

  • Amino vs. Alkoxy Groups: Ethylamino derivatives (e.g., ) exhibit balanced hydrophobicity for membrane permeability, while alkoxy-substituted analogs (e.g., ) show improved target selectivity due to steric bulk.
  • Dimethylamino Impact: The dimethylamino group in ’s compound enhances solubility and binding affinity to kinase targets like Chk1, critical for anticancer applications .

Halogen-Substituted Pyrazine-2-carbonitriles

Compound Name Substituent at 3-Position Molecular Weight (g/mol) Biological Activity (IC50) Reference
3-(4-Chlorophenoxy)pyrazine-2-carbonitrile 4-Chlorophenoxy 229.64 Anticancer activity (IC50: ~5 µM)
3-(4-Bromophenoxy)pyrazine-2-carbonitrile 4-Bromophenoxy 274.09 Higher IC50 (~10 µM); similar apoptotic mechanisms
3-(4-Fluorophenoxy)pyrazine-2-carbonitrile 4-Fluorophenoxy 213.17 Lower cytotoxicity (IC50: >20 µM)

Key Insights :

  • Electron-Withdrawing Effects : Chlorine and bromine enhance electrophilicity, improving interactions with biological targets (e.g., DNA damage response proteins) .
  • Fluorine Substitution : Reduces cytotoxicity but maintains moderate activity, suggesting tunability for therapeutic windows .

Functional Group-Driven Reactivity

Compound Class Example Compound Key Reactions/Applications Reference
Carbonitriles 3-(Ethylamino)pyrazine-2-carbonitrile Nucleophilic substitution (e.g., amine or thiol addition)
Sulfur-Containing 3-(Methylsulfanyl)pyrazine-2-carbonitrile Oxidation to sulfoxides; agrochemical intermediates
Piperidine/Pyrrolidine-Linked 3-{[1-(2,3-Dihydrobenzodioxine-carbonyl)pyrrolidin-3-yl]oxy}pyrazine-2-carbonitrile Kinase inhibition via tertiary amine interactions

Key Insights :

  • Cyano Group Utility: Enables facile derivatization (e.g., hydrolysis to carboxylic acids or coupling reactions) .
  • Heterocyclic Linkages : Piperidine/pyrrolidine moieties (e.g., ) enhance binding to enzymatic pockets through hydrogen bonding and steric complementarity.

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